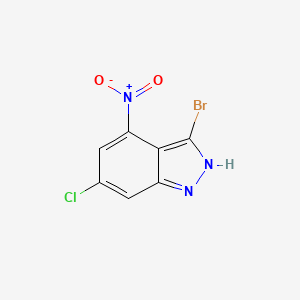

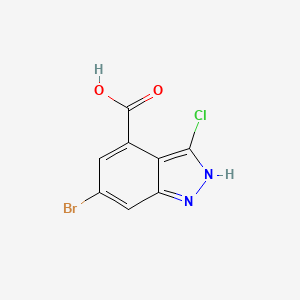

6-Brom-3-chlor-1H-indazol-4-carbonsäure

Übersicht

Beschreibung

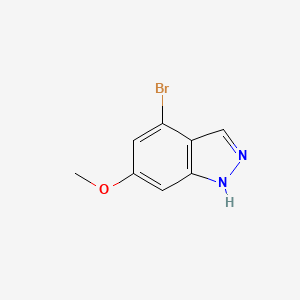

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrClN2O2 and its molecular weight is 275.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Eine Reihe von neuartigen Indazol-Derivaten, darunter 6-Brom-3-chlor-1H-indazol-4-carbonsäure, wurden synthetisiert und auf ihre Antitumoraktivität hin untersucht . Diese Verbindungen haben gezeigt, dass sie die Lebensfähigkeit verschiedener menschlicher Krebszelllinien wie Leber (HEP3BPN 11), Brust (MDA 453) und Leukämie (HL 60) beeinträchtigen können .

Antiangiogene Aktivität

Dieselbe Reihe von Indazol-Derivaten wurde auch auf ihre Fähigkeit getestet, proangiogene Zytokine zu hemmen, die mit der Tumorentwicklung verbunden sind . Einige Verbindungen haben eine starke antiangiogene Aktivität gegen TNFα, VEGF, IGF1, TGFb und Leptin-Inhibition gezeigt .

Antioxidative Aktivität

Diese Indazol-Verbindungen wurden auf ihre antioxidative Aktivität mit 2,2-Diphenyl-1-picrylhydrazin (DPPH), Hydroxyl (OH) und Superoxidradikal (SOR) untersucht . Einige Verbindungen haben signifikante OH-Radikal-Scavenging-Aktivitäten, DPPH-Radikal-Scavenging-Aktivität und SOR-Scavenging-Aktivität gezeigt .

Synthese von Indazolen

Die Verbindung „this compound“ kann zur Synthese anderer Indazol-Derivate verwendet werden . Die Strategien umfassen Übergangsmetall-katalysierte Reaktionen, Reduktions-Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .

Wirkmechanismus

Target of Action

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cells lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by hindering their viability . This interaction results in the inhibition of cell growth and proliferation, thereby exerting its anticancer effects. Additionally, the compound has been found to inhibit proangiogenic cytokines associated with tumor development .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid are primarily those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound prevents the growth and spread of cancer cells. The downstream effects of this inhibition include reduced tumor size and potentially, the prevention of metastasis.

Result of Action

The molecular and cellular effects of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid’s action include reduced viability of targeted cancer cells and inhibition of proangiogenic cytokines . These effects contribute to the compound’s anticancer, antiangiogenic, and antioxidant activities .

Action Environment

The action of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . These interactions suggest that 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid may have potential as an antiangiogenic agent, which could be beneficial in cancer therapy.

Cellular Effects

The effects of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid on various cell types and cellular processes have been studied extensively. This compound has been found to inhibit the viability of several human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of proangiogenic cytokines, thereby disrupting the signaling pathways that promote tumor growth and metastasis .

Molecular Mechanism

At the molecular level, 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of TNFα, VEGF, and EGF by binding to their respective receptors . This binding prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid has been shown to induce changes in gene expression, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid have been studied in various laboratory settings. Over time, this compound has been observed to maintain its stability and efficacy in inhibiting cancer cell viability . Its long-term effects on cellular function are still being investigated. In vitro and in vivo studies have shown that 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid can induce sustained inhibition of proangiogenic cytokines, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to modulate the activity of enzymes involved in the biosynthesis of proangiogenic cytokines, thereby affecting their production and release . These interactions suggest that 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid may have a broader impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, where it exerts its effects on cellular function . The distribution of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid within tissues also influences its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins . Understanding the subcellular localization of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

6-bromo-3-chloro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUOIHIXXKAOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646399 | |

| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-72-8 | |

| Record name | 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.